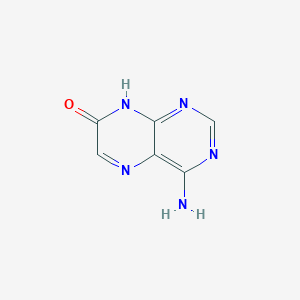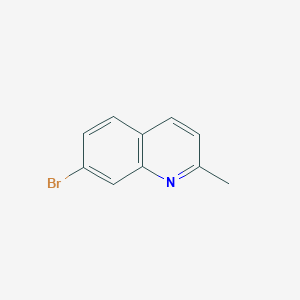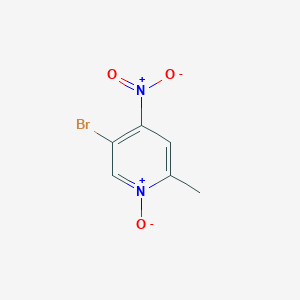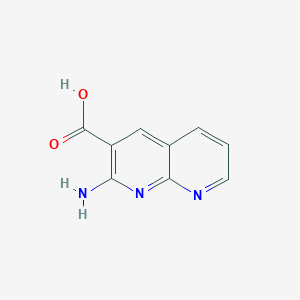
1-Amino-2-phenylpropan-2-ol
Übersicht
Beschreibung
“1-Amino-2-phenylpropan-2-ol” is a chemical compound with the empirical formula C9H13NO . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of “this compound” can be achieved through the application of immobilized whole-cell biocatalysts with ®-transaminase activity . This method offers an environmentally and economically attractive approach for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .Molecular Structure Analysis
The molecular structure of “this compound” includes 36 bonds - 15 non-H bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 tertiary alcohol .Chemical Reactions Analysis
The chemical reactions involving “this compound” are primarily mediated by transaminases . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimalarial Activity
1-Amino-2-phenylpropan-2-ol derivatives have been utilized in the synthesis of compounds with potential antimalarial activities. For instance, a series of these compounds were synthesized using microwave-assisted ring opening of epoxides, showing micromolar potency against both chloroquine-resistant and chloroquine-sensitive strains of Plasmodium falciparum (Robin et al., 2007).
Enzymatic Resolution in Asymmetric Synthesis
The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives, a key step in the synthesis of (S)-dapoxetine, a medication, has been studied. Candida antarctica lipase A was identified as the best biocatalyst for this process, highlighting the role of this compound derivatives in pharmaceutical synthesis (Torre et al., 2006).
Synthesis of Diamino Diastereoisomers
This compound derivatives have been employed in the synthesis of diastereomeric 1,2-diamino-1-phenylpropanes. The synthesis process involves the use of N-trifluoroacetylnorephedrine as a starting material, demonstrating the versatility of these derivatives in organic synthesis (Dufrasne & Néve, 2005).
Enantioselective Reduction in Antidepressant Synthesis
These derivatives also play a role in the enantioselective reduction of β-amino ketones, an important step in synthesizing antidepressants. For example, mutants of a carbonyl reductase from Sporobolomyces salmonicolor were used to catalyze the reduction of β-amino ketones to yield chiral γ-amino alcohols, crucial intermediates in antidepressant synthesis (Zhang et al., 2015).
Monoamine Reuptake Inhibitors
1-Amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols, a related series, have been found as potent norepinephrine reuptake inhibitors with selectivity over other monoamine transporters. This discovery highlights the potential of this compound derivatives in developing new therapeutic agents for neurological disorders (Kim et al., 2009).
Spectroscopic Studies
The Fourier Transform Infrared (FT-IR) and FT-Raman spectroscopic studies of related compounds provide insights into the vibrational modes and chemical properties of these molecules, aiding in their characterization and application in various research fields (Charanya et al., 2017).
Microbial Metabolism
The study of the metabolism of amino ketones like 1-aminopropan-2-ol by Escherichia coli highlights the biological interactions and potential biomedical applications of these compounds (Turner, 1967).
Safety and Hazards
Wirkmechanismus
Target of Action
1-Amino-2-phenylpropan-2-ol is a sympathomimetic agent that acts as a nonselective adrenergic receptor agonist and norepinephrine reuptake inhibitor . It primarily targets adrenergic receptors, which play a crucial role in the body’s fight-or-flight response by causing various physiological changes .
Mode of Action
Although originally thought to act as a direct agonist of adrenergic receptors, this compound was subsequently found to show only weak or negligible affinity for these receptors . Instead, it has been characterized as an indirect sympathomimetic that acts by inducing norepinephrine release and thereby activating adrenergic receptors .
Biochemical Pathways
The compound is involved in the Leuckart–Wallach reductive amination reaction, a popular, simple, rapid, and safe non-metal reduction route used in clandestine amphetamine synthesis . The overall reaction is thermodynamically spontaneous and kinetically second order .
Pharmacokinetics
It is known that the compound’s adme (absorption, distribution, metabolism, and excretion) properties significantly impact its bioavailability . More research is needed to fully understand these properties.
Biochemische Analyse
Biochemical Properties
1-Amino-2-phenylpropan-2-ol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it is involved in the biosynthesis of certain neurotransmitters and can act as a precursor in the synthesis of amphetamine . The compound’s interaction with enzymes such as aminopropanol dehydrogenase leads to its conversion into aminoacetone, which further participates in metabolic pathways . Additionally, this compound can interact with proteins involved in cell signaling, potentially affecting cellular communication and response mechanisms.
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cell surface receptors can trigger intracellular signaling cascades that alter gene expression patterns . This can lead to changes in cellular metabolism, affecting processes such as energy production and biosynthesis. Furthermore, this compound may impact cell proliferation and differentiation, highlighting its potential in therapeutic applications.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to the formation of byproducts that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained changes in cellular metabolism and function, indicating its potential for prolonged therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmitter synthesis and improved cognitive function . At higher doses, it can lead to toxic or adverse effects, including increased heart rate and blood pressure . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic outcomes without significant side effects. Understanding the dosage effects of this compound is crucial for its safe and effective use in clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its conversion to aminoacetone by aminopropanol dehydrogenase . This intermediate can further participate in metabolic reactions, contributing to the biosynthesis of other important biomolecules. The compound’s involvement in metabolic pathways can influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can affect its biological activity, as its accumulation in specific tissues or organelles may enhance or inhibit its effects. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals direct the compound to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria . The localization of this compound can impact its activity and function, as its presence in different subcellular regions may modulate its interactions with other biomolecules. For example, its localization in the nucleus may enhance its ability to influence gene expression, while its presence in the mitochondria may affect cellular energy metabolism.
Eigenschaften
IUPAC Name |
1-amino-2-phenylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-9(11,7-10)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNDQOCRJGGSJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30494276, DTXSID701281569 | |
| Record name | 1-Amino-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17643-24-2, 1017418-99-3 | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17643-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Amino-2-phenylpropan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30494276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-(Aminomethyl)-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701281569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-amino-2-phenylpropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)







![4-Amino-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B1280049.png)



